N-benzyl-4-(1H-tetrazol-1-yl)benzamide N-benzyl-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11096276
InChI: InChI=1S/C15H13N5O/c21-15(16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C15H13N5O
Molecular Weight: 279.30 g/mol

N-benzyl-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11096276

Molecular Formula: C15H13N5O

Molecular Weight: 279.30 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C15H13N5O
Molecular Weight 279.30 g/mol
IUPAC Name N-benzyl-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H13N5O/c21-15(16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21)
Standard InChI Key PACFMLZLHBQTBX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Benzyl-4-(1H-tetrazol-1-yl)benzamide (C₁₅H₁₃N₅O) features a benzamide backbone substituted at the 4-position with a 1H-tetrazole ring and an N-benzyl group (Figure 1). The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the molecule’s polarity and hydrogen-bonding capacity, critical for target binding . The benzyl group enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Table 1: Physicochemical Properties of N-Benzyl-4-(1H-Tetrazol-1-yl)benzamide

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O
Molecular Weight279.31 g/mol
IUPAC NameN-Benzyl-4-(tetrazol-1-yl)benzamide
SolubilitySoluble in DMSO, DMF; sparingly soluble in water
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2 (amide NH, tetrazole NH)
Hydrogen Bond Acceptors5 (amide O, tetrazole N)

The tetrazole ring’s acidity (pKa ~4.5–6.0) enables pH-dependent solubility, while the benzamide core provides rigidity for target engagement . X-ray crystallography of analogous compounds reveals planar geometries favoring π-π stacking interactions .

Synthetic Methodologies

Tetrazole Ring Formation

The synthesis of 1H-tetrazole derivatives typically involves [2+3] cycloaddition between nitriles and sodium azide under catalytic conditions. A breakthrough method employs silver nanoparticles supported on sodium borosilicate (ASBN) as a recyclable heterogenous catalyst . For N-benzyl-4-(1H-tetrazol-1-yl)benzamide, the route involves:

  • Coupling of 4-cyanobenzoyl chloride with benzyl amine to form N-benzyl-4-cyanobenzamide.

  • Cycloaddition with sodium azide using ASBN (0.05 g, 120°C, solvent-free) to yield the tetrazole .

Table 2: Optimization of Tetrazole Synthesis Using ASBN Catalyst

EntryCatalyst (g)Temperature (°C)Time (h)Yield (%)
10.03120385
20.05120394
30.07120394

This method avoids hazardous hydrazoic acid and achieves yields >90% with minimal purification . Comparative studies show superiority over traditional approaches using Yb(OTf)₃ or natrolite zeolite .

Alternative Routes

  • Pd/C-Catalyzed Hydrogenation: Reduction of nitro precursors (e.g., 4-nitro-N-benzylbenzamide) followed by tetrazole cyclization .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes but requires specialized equipment .

Biological Activities and Mechanisms

Anticancer Efficacy

N-Benzyl-4-(1H-tetrazol-1-yl)benzamide derivatives exhibit potent cytotoxicity against leukemia (K-562) and melanoma (UACC-62) cells, with IC₅₀ values as low as 56.4 nM . Mechanistic studies reveal:

  • DNA Damage Induction: Single-strand breaks detected via comet assay .

  • Apoptosis Activation: Caspase-3/7 activation and mitochondrial membrane depolarization .

Table 3: Cytotoxicity of Selected Tetrazole-Benzamide Derivatives

CompoundK-562 IC₅₀ (nM)UACC-62 IC₅₀ (nM)Selectivity Index (SI)
3d (Parent Compound)56.456.9101.0
Triazole Analog420.7389.28.5

The tetrazole ring enhances potency 7-fold compared to triazole bioisosteres, attributed to improved hydrogen bonding with DNA topoisomerase II .

Additional Pharmacological Effects

  • Anti-Inflammatory Activity: Tetrazole derivatives inhibit COX-2 (IC₅₀ = 3.2 µM) via hydrophobic pocket binding .

  • Antimicrobial Properties: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption.

Structure-Activity Relationships (SAR)

Substituent Effects

  • Benzyl Group Modifications: Fluorine substitution at the para position (e.g., 4-fluorobenzyl) increases leukemia cell selectivity (SI = 101.0 vs. 8.5 for unsubstituted) .

  • Tetrazole Position: Para-substitution (vs. ortho) improves target affinity by 40% in molecular docking studies .

Figure 2: SAR of N-Benzyl Tetrazole-Benzamides

  • Critical Groups:

    • Tetrazole ring (H-bond acceptor).

    • Benzamide carbonyl (H-bond donor).

    • Benzyl hydrophobicity (enhances cell penetration).

Applications in Drug Development

Anticancer Agents

Lead optimization efforts focus on:

  • Prodrug Formulations: Phosphate esters to enhance aqueous solubility.

  • Combination Therapies: Synergy with doxorubicin (CI = 0.3) .

Diagnostic Imaging

¹⁸F-Labeled analogs show promise as PET tracers for tumor hypoxia imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator